Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)
Brand Name: Vulcanchem
CAS No.: 161143-84-6
VCID: VC0064027
InChI: InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12)
SMILES: C1=NC(=C(NC1=S)N)CC(=O)O
Molecular Formula: C6H7N3O2S
Molecular Weight: 185.21 g/mol

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)

CAS No.: 161143-84-6

Cat. No.: VC0064027

Molecular Formula: C6H7N3O2S

Molecular Weight: 185.21 g/mol

* For research use only. Not for human or veterinary use.

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) - 161143-84-6

Specification

CAS No. 161143-84-6
Molecular Formula C6H7N3O2S
Molecular Weight 185.21 g/mol
IUPAC Name 2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid
Standard InChI InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12)
Standard InChI Key RZRKOUNCCXZTKU-UHFFFAOYSA-N
SMILES C1=NC(=C(NC1=S)N)CC(=O)O
Canonical SMILES C1=NC(=C(NC1=S)N)CC(=O)O

Introduction

Chemical Identity and Structural Properties

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is a heterocyclic compound with a pyrazine core structure that includes several functional groups contributing to its chemical behavior and potential biological activities. The compound is characterized by a pyrazine ring with an amino group, a thioxo group, and an acetic acid side chain.

Basic Chemical Information

The compound is identified by the following parameters:

ParameterValue
CAS Number161143-84-6
Molecular FormulaC6H7N3O2S
Molecular Weight185.21 g/mol
IUPAC Name2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid
Synonym(3-AMINO-5-THIOXO-4,5-DIHYDROPYRAZIN-2-YL)ACETIC ACID
PubChem Compound ID45099934

Structural Features and Chemical Identifiers

The structure of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) comprises a pyrazine ring as the core scaffold with specific functional groups that define its chemical identity. The key structural elements include:

  • A pyrazine heterocyclic core (a six-membered ring with two nitrogen atoms in para positions)

  • An amino group (-NH2) at position 3 of the pyrazine ring

  • A thioxo group (=S) at position 5, creating a 4,5-dihydro-5-thioxo moiety

  • An acetic acid side chain (-CH2COOH) attached to position 2 of the pyrazine ring

For computational chemistry and database purposes, the compound is further characterized by the following identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12)
Standard InChIKeyRZRKOUNCCXZTKU-UHFFFAOYSA-N
SMILESC1=NC(=C(NC1=S)N)CC(=O)O
Canonical SMILESC1=NC(=C(NC1=S)N)CC(=O)O

Physical and Chemical Properties

The physical and chemical properties of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) are influenced by its structural features and the functional groups present in the molecule.

PropertyDescription/Value
Physical StateLikely a crystalline solid at room temperature
ColorNot specifically reported
SolubilityLikely soluble in polar solvents due to the carboxylic acid and amino groups
Melting PointNot specifically reported

Chemical Reactivity

The chemical reactivity of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is influenced by its functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.

  • The amino group can undergo N-acylation, N-alkylation, and diazonium formation reactions.

  • The thioxo group can undergo oxidation, alkylation, and nucleophilic substitution reactions.

  • The pyrazine ring can participate in various electrophilic and nucleophilic substitution reactions.

Structure-Activity Relationships and Related Compounds

Related Pyrazine Derivatives

Several pyrazine derivatives with structural similarities to Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) have been investigated for their biological activities:

CompoundStructural RelationReported Activities
PyrazinamideContains pyrazine core with amide groupFirst-line antitubercular drug
Pyrazinoic acidContains pyrazine core with carboxylic acidActive form of pyrazinamide in tuberculosis treatment
3-(Phenylcarbamoyl)-pyrazine-2-carboxylic acidsContains pyrazine with carboxylic acid groupAntimycobacterial activity
Pyrazole derivatives with thioxo groupsContains thioxo functionalityVarious biological activities including antimicrobial properties

Structure-Activity Relationships

Based on studies of related compounds, several structure-activity relationships can be proposed for Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI):

  • Influence of the Thioxo Group: The thioxo group at position 5 may contribute significantly to potential antimicrobial activity, as observed in other thioxo-containing heterocycles .

  • Role of the Amino Group: The amino group at position 3 may serve as a hydrogen bond donor, potentially enhancing binding to biological targets.

  • Importance of the Acetic Acid Side Chain: The acetic acid moiety may influence both pharmacokinetic properties (solubility, membrane permeability) and pharmacodynamic interactions (binding to target proteins).

  • Pyrazine Ring Substitution Pattern: The specific substitution pattern on the pyrazine ring, with functional groups at positions 2, 3, and 5, creates a unique electronic distribution that may define its biological interactions.

Research Status and Future Directions

Future Research Directions

Several promising research directions can be proposed for Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI):

  • Synthesis Optimization: Development of efficient and scalable synthesis methods for the compound and its derivatives.

  • Comprehensive Biological Activity Screening: Systematic evaluation of antimicrobial, anticancer, and other biological activities.

  • Structure Modification Studies: Design and synthesis of analogs with modified substituents to establish detailed structure-activity relationships.

  • Mechanistic Studies: Investigation of the molecular mechanisms underlying any observed biological activities.

  • Prodrug Development: Exploration of ester and other derivatives to enhance pharmacokinetic properties, similar to approaches used with pyrazinoic acid esters .

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